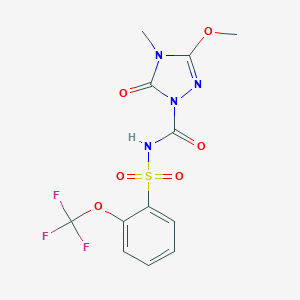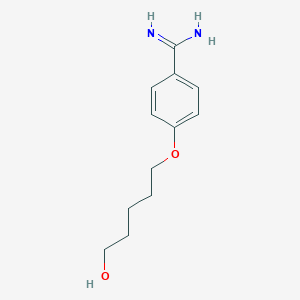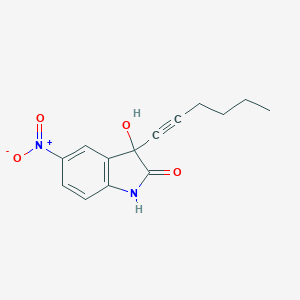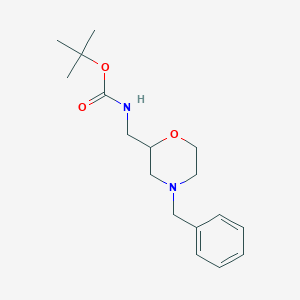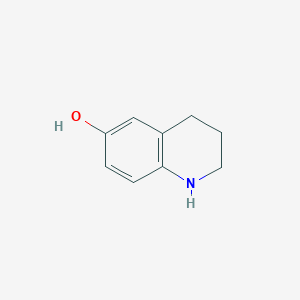
1,2,3,4-Tetrahydroquinolin-6-ol
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinolin-6-ol derivatives are structural features prevalent in many natural products and pharmaceutical compounds. They are recognized for their wide range of biological activities and have been the focus of various synthetic strategies to create novel compounds for medicinal and other applications .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been achieved through several methods. A domino reaction catalyzed by indium chloride in water has been used to synthesize various derivatives efficiently, with most cyclization products showing cis selectivity . An improved synthesis method involving aluminum hydride reduction has been developed for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . Novel scaffolds of 1,2,3,4-tetrahydroquinolines have been designed and synthesized, showing potent inhibition of NF-κB transcriptional activity and cytotoxicity against human cancer cell lines . Additionally, a one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines has been reported, demonstrating anticancer activity . Novel catalytic asymmetric synthesis strategies for C1-chiral tetrahydroisoquinolines have also been summarized . A molecular iodine-catalyzed domino reaction has been described for an efficient synthesis of these derivatives . Furthermore, a "one-pot" three-component imino Diels–Alder reaction catalyzed by Cu(OTf)2 has been utilized , and a direct, solvent-free synthesis method has been reported for 2-aryl derivatives . Intramolecular Barbier and insertion reactions have been explored for the synthesis of 4-substituted derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, the X-ray powder diffraction pattern of a 2,4-diaryl derivative revealed crystallization in an orthorhombic system with specific unit-cell parameters . NMR and other spectroscopic methods have been employed to investigate the protonation behavior and structural features of these compounds .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline derivatives participate in a variety of chemical reactions. The domino reactions mentioned involve cyclization processes that can be influenced by the choice of catalyst and solvent . The imino Diels–Alder reaction has been used to synthesize specific derivatives , and the Barbier reaction has been applied for intramolecular cyclizations . These reactions are crucial for constructing the tetrahydroquinoline scaffold and introducing various substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives vary depending on the substituents and the specific synthetic route employed. The cis selectivity observed in some syntheses suggests chelation control in water, which could influence the physical properties of the cyclization products . The pKa measurements and NMR studies provide insights into the protonation states at physiological pH, which are important for understanding the chemical behavior of these molecules . The crystalline structure data contribute to the understanding of the solid-state properties of these compounds .
Relevant Case Studies
Several case studies highlight the significance of 1,2,3,4-tetrahydroquinoline derivatives. For instance, their role as potent NF-κB inhibitors and cytotoxic agents against cancer cell lines has been demonstrated . The weak partial agonist activity at beta adrenoceptors of certain derivatives indicates potential applications in cardiovascular drug development . The advances in synthesis methods have also opened up new possibilities for the use of these derivatives in dyes and other applications .
Applications De Recherche Scientifique
-
- 1,2,3,4-Tetrahydroisoquinoline analogs, which include 1,2,3,4-Tetrahydroquinolin-6-ol, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The methods of application or experimental procedures involve the development of novel THIQ analogs with potent biological activity .
- The outcomes obtained show that these compounds exert significant biological activities, making the THIQ heterocyclic scaffold a focus of attention in the scientific community .
-
- Lipases have been used in the biocatalytic synthesis of drugs and drug intermediates, including those involving 1,2,3,4-Tetrahydroquinolin-6-ol .
- The methods of application involve the use of lipases in stereoselective or regioselective reactions .
- The outcomes have shown that lipases can provide robust and reusable catalysts for organic synthesis procedures .
-
- The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in many synthetic pharmaceuticals .
- The methods of application involve the synthesis of drugs with this core structure .
- The outcomes have resulted in the development of various drugs with antiarrhythmic, schistosomicide, and antiviral antibiotic properties .
Safety And Hazards
Orientations Futures
While specific future directions for 1,2,3,4-Tetrahydroquinolin-6-ol were not found in the search results, it’s worth noting that the tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJSPUFGQNVJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187405 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-6-ol | |
CAS RN |
3373-00-0 | |
| Record name | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



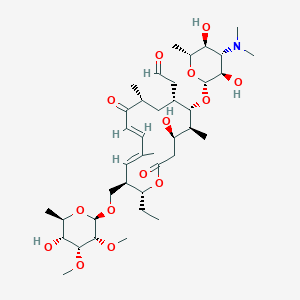

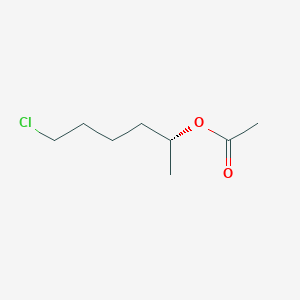
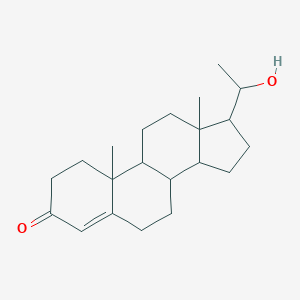
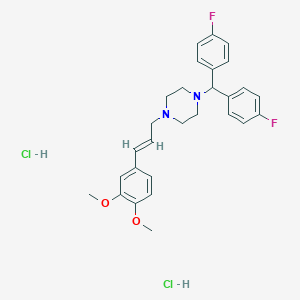
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
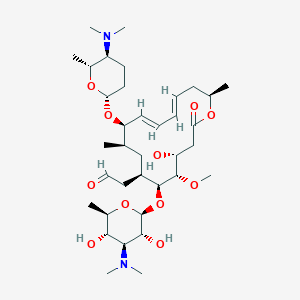
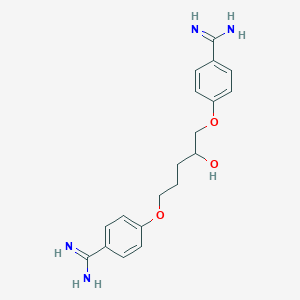
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
